molecular formula C6H14N2O2 B1488164 3,4-Dimethoxypyrrolidin-1-amine CAS No. 1692326-45-6

3,4-Dimethoxypyrrolidin-1-amine

Cat. No. B1488164
CAS RN: 1692326-45-6
M. Wt: 146.19 g/mol
InChI Key: JLZVCLNXJXQRMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrolidine compounds, such as 3,4-Dimethoxypyrrolidin-1-amine, can be synthesized through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring, a key component of 3,4-Dimethoxypyrrolidin-1-amine, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds are known for their versatility in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in 3,4-Dimethoxypyrrolidin-1-amine, is widely utilized in medicinal chemistry. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization. This leads to the creation of novel biologically active compounds with target selectivity . The stereogenicity of the pyrrolidine ring’s carbons can result in different biological profiles for drug candidates, influencing their binding mode to enantioselective proteins .

Synthesis of Biologically Active Molecules

3,4-Dimethoxypyrrolidin-1-amine can be used to synthesize bioactive molecules, particularly those with neuroprotective properties. For instance, derivatives of this compound have shown favorable protection in seizure models, indicating potential applications in the treatment of neurological disorders .

Dendrimer Synthesis

Dendrimers, which are highly branched, star-shaped macromolecules, have applications in various fields such as drug delivery, nanotechnology, and materials science. 3,4-Dimethoxypyrrolidin-1-amine can serve as a building block for the synthesis of poly-aliphatic amine dendrimers, contributing to the development of new materials with unique properties .

Nanomedicine and Drug Delivery Systems

The unique structure of 3,4-Dimethoxypyrrolidin-1-amine makes it suitable for creating dendrimers used in nanomedicine. These dendrimers can be engineered to carry therapeutic agents to specific sites in the body, enhancing the efficacy and reducing the side effects of drugs .

Catalysis

In the field of catalysis, 3,4-Dimethoxypyrrolidin-1-amine derivatives can act as catalysts or co-catalysts in various chemical reactions. Their unique structure can influence the rate and selectivity of these reactions, making them valuable in industrial processes .

Environmental Applications

The compound’s ability to form dendrimers can be harnessed for environmental applications, such as the removal of pollutants from water. Dendrimers can capture and neutralize toxic substances, contributing to cleaner water sources .

Future Directions

Pyrrolidine compounds, including 3,4-Dimethoxypyrrolidin-1-amine, have shown promise in various fields of research . Their unique structure and versatile chemical properties make them valuable in the design of new compounds with different biological profiles . Ongoing research is expected to further explore the potential of these compounds in various applications .

properties

IUPAC Name

3,4-dimethoxypyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-9-5-3-8(7)4-6(5)10-2/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZVCLNXJXQRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxypyrrolidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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